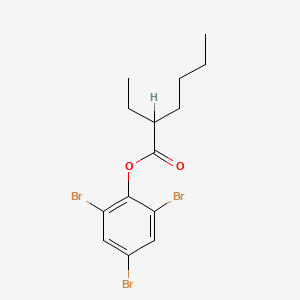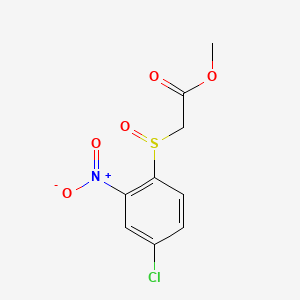
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a sulfinyl group attached to a 4-chloro-2-nitrophenyl ring, which is further esterified with acetic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester typically involves the reaction of 4-chloro-2-nitrophenol with a sulfinylating agent, followed by esterification with acetic acid. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester.
Reduction: Formation of acetic acid, ((4-chloro-2-aminophenyl)sulfinyl)-, methyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfinyl and nitro groups into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, methyl ester
- Acetic acid, ((4-chloro-2-aminophenyl)sulfinyl)-, methyl ester
- Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester
Uniqueness
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester is unique due to the presence of both sulfinyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
139326-44-6 |
|---|---|
Fórmula molecular |
C9H8ClNO5S |
Peso molecular |
277.68 g/mol |
Nombre IUPAC |
methyl 2-(4-chloro-2-nitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C9H8ClNO5S/c1-16-9(12)5-17(15)8-3-2-6(10)4-7(8)11(13)14/h2-4H,5H2,1H3 |
Clave InChI |
CZKHUAHJCRABNU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CS(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


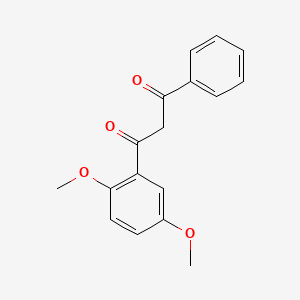
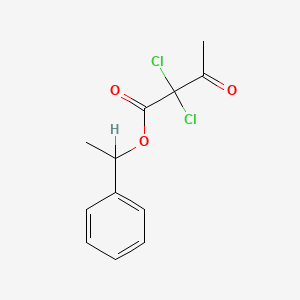
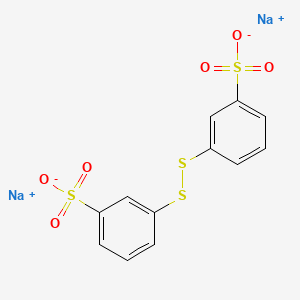
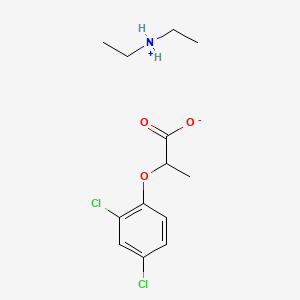

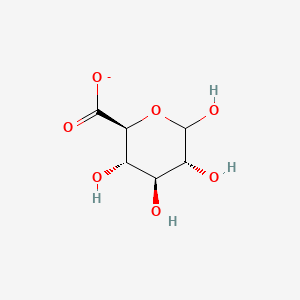

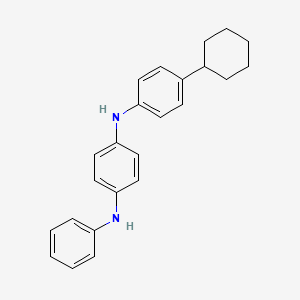
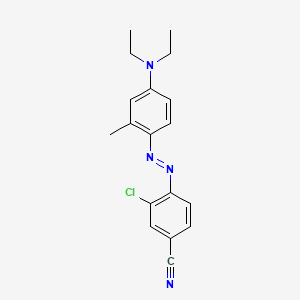
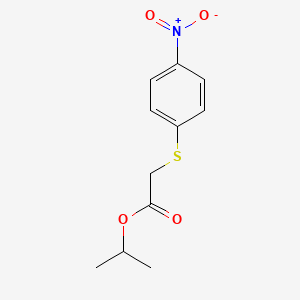

![2-[(1-Ethyl-3-methylpentylidene)amino]ethanol](/img/structure/B12665261.png)
